(Clorometil)(trietoxi)silano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

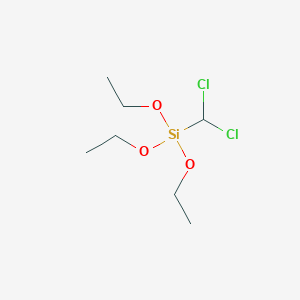

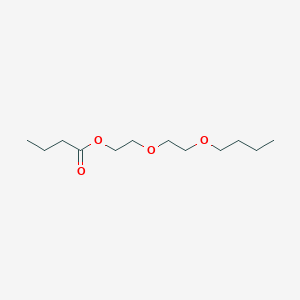

(Dichloromethyl)(triethoxy)silane is an organosilicon compound with the chemical formula C7H16Cl2O3Si. It is a colorless, transparent liquid with a density of approximately 1.113 g/cm³ and a boiling point of 232°C . This compound is soluble in organic solvents and is commonly used as a crosslinking agent in silicone rubber and as an intermediate in organic silicon synthesis .

Aplicaciones Científicas De Investigación

(Dichloromethyl)(triethoxy)silane has a wide range of applications in scientific research and industry:

Mecanismo De Acción

Target of Action

(Dichloromethyl)(triethoxy)silane, also known as DICHLOROMETHYLTRIETHOXYSILANE, is primarily used as a silane coupling agent . Its primary targets are hydrophilic and hydrophobic silica nanoparticles . It plays a crucial role in the synthesis of these nanoparticles, enhancing their properties and applications.

Mode of Action

The compound interacts with its targets through a process known as hydrolysis and condensation . In this process, (Dichloromethyl)(triethoxy)silane reacts with water to form silanol groups, which then undergo condensation reactions to form siloxane bonds . This leads to the formation of a three-dimensional network-type polysiloxane .

Biochemical Pathways

The hydrolysis and condensation of (Dichloromethyl)(triethoxy)silane affect the biochemical pathways involved in the synthesis of polysilanes . Polysilanes are precursors to silicon carbide , a material with various applications in semiconductors, abrasives, and high-temperature structural materials.

Result of Action

The result of (Dichloromethyl)(triethoxy)silane’s action is the formation of hydrophilic and hydrophobic silica nanoparticles . These nanoparticles have a wide range of applications, including in the production of rubber compounds , where they enhance the interfacial compatibility between the elastomer and the filler surface .

Action Environment

The action, efficacy, and stability of (Dichloromethyl)(triethoxy)silane can be influenced by environmental factors. For instance, the hydrolysis and condensation reactions it undergoes are dependent on the presence of water . Additionally, its vapor pressure suggests that it is solely present in the gas phase in the atmosphere , which could influence its reactivity and the rate of its reactions.

Métodos De Preparación

The synthesis of (Dichloromethyl)(triethoxy)silane typically involves the reaction of triethoxychlorosilane with chloroacetyl chloride, followed by neutralization with hydrochloric acid . The reaction conditions generally include:

Reactants: Triethoxychlorosilane and chloroacetyl chloride

Reaction Medium: Organic solvent

Temperature: Controlled to optimize yield

Neutralization: Hydrochloric acid to obtain the final product

Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities. The process is carefully monitored to ensure purity and consistency of the product .

Análisis De Reacciones Químicas

(Dichloromethyl)(triethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

Condensation: Silanols can further condense to form siloxane bonds, leading to polymeric structures.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include water for hydrolysis, catalysts for condensation, and nucleophiles for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .

Comparación Con Compuestos Similares

(Dichloromethyl)(triethoxy)silane can be compared with other similar compounds such as:

Triethoxysilane: Used in hydrosilylation reactions and valued for its ability to attach to silica surfaces.

Tetraethoxysilane: Commonly used in the preparation of silica and silicate glasses.

Hexaethoxydisiloxane: Forms cyclic siloxanes upon hydrolysis.

The uniqueness of (Dichloromethyl)(triethoxy)silane lies in its dichloromethyl group, which provides additional reactivity and versatility in various chemical reactions and applications .

Propiedades

IUPAC Name |

dichloromethyl(triethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Cl2O3Si/c1-4-10-13(7(8)9,11-5-2)12-6-3/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQMGECVDWVOFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(Cl)Cl)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20530990 |

Source

|

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19369-03-0 |

Source

|

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of (dichloromethyl)(triethoxy)silane in the formulation of electronic-grade silicone rubber, and how does it contribute to the final properties of the material?

A1: The provided abstract mentions that (dichloromethyl)(triethoxy)silane is part of a crosslinking agent mixture used in the preparation of electronic-grade single-component dealcoholizing-type room temperature cured silicone rubber []. While the specific role of (dichloromethyl)(triethoxy)silane isn't detailed, it likely contributes to the curing process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)